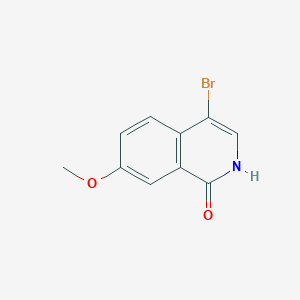

4-Bromo-7-methoxyisoquinolin-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-6-2-3-7-8(4-6)10(13)12-5-9(7)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIGIHBFESJYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207448-48-3 | |

| Record name | 4-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 7 Methoxyisoquinolin 1 Ol and Analogues

Strategies for the Construction of the Isoquinolin-1-one Ring System

The formation of the core isoquinolin-1-one structure is a fundamental undertaking in organic synthesis, with a variety of methods developed over the years, ranging from historical name reactions to modern catalytic approaches.

Classical and Modern Approaches to Isoquinolinone Core Synthesis

The synthesis of the isoquinolin-1-one ring has been a subject of extensive research, leading to the development of both classical and modern synthetic strategies. Classical methods often rely on the cyclization of pre-functionalized aromatic precursors. Among the most well-established are the Bischler-Napieralski and Pictet-Spengler reactions, which typically involve the cyclization of a β-phenylethylamine derivative. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.comlibretexts.orgnih.govlibretexts.org The Pomeranz-Fritsch reaction, another classical route, utilizes the condensation of a benzaldehyde (B42025) with an aminoacetal to construct the isoquinoline (B145761) core. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org These methods, while foundational, can sometimes be limited by harsh reaction conditions and substrate scope. nih.gov

Modern synthetic approaches have introduced milder and more versatile methods, often employing transition-metal catalysis. For instance, palladium-catalyzed reactions have become a cornerstone for isoquinoline synthesis, enabling the construction of the heterocyclic core through various coupling and annulation strategies. nih.gov Copper-catalyzed methods have also emerged as a powerful tool for the synthesis of functionalized isoquinolin-1(2H)-ones from readily available starting materials like 2-halobenzamides and ketones. nih.gov Rhodium-catalyzed C-H activation and annulation reactions represent another significant advancement, allowing for the efficient and regioselective synthesis of isoquinolones. nih.gov Furthermore, innovative strategies such as Ugi multicomponent reactions combined with furan (B31954) ring-opening have been developed to create novel isoquinolinone scaffolds. organic-chemistry.org

Synthesis of Oxygenated Isoquinolines and Isoquinolinones

The introduction of oxygen-containing functional groups, such as hydroxyl or methoxy (B1213986) moieties, onto the isoquinoline or isoquinolinone skeleton is crucial for modulating the electronic properties and biological activity of the resulting compounds. The synthesis of these oxygenated derivatives can be achieved either by starting with appropriately substituted precursors or by direct oxidation of the heterocyclic ring.

One common strategy involves the use of starting materials that already bear the desired oxygenated functional groups on the aromatic ring. For example, the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved through a sequence involving a Petasis reaction and a Pomeranz-Fritsch–Bobbitt cyclization, starting from a dimethoxy-substituted phenyl derivative. organic-chemistry.org Similarly, the synthesis of 7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been reported as an intermediate for homapomorphine alkaloids. nih.gov

Diels-Alder reactions have also been employed for the synthesis of oxygenated isoquinolones. The reaction of 2(1H)-pyridones with methoxy-substituted 1,3-butadienes can provide access to dimethoxy-substituted isoquinolin-1(2H)-ones. wikipedia.org In recent years, methods for the direct oxidation of isoquinolinium salts to isoquinolinones have been developed, offering an alternative route to these oxygenated heterocycles.

Regioselective Functionalization: Bromination and Methoxy Group Introduction

The precise placement of substituents on the isoquinolin-1-one core is critical for its application in medicinal chemistry and materials science. The title compound, 4-bromo-7-methoxyisoquinolin-1-ol, requires specific methodologies for the regioselective introduction of a bromine atom at the C-4 position and a methoxy group at the C-7 position.

Methodologies for Bromination at the C-4 Position of Isoquinolines/Isoquinolinones

The introduction of a bromine atom at the C-4 position of the isoquinoline or isoquinolinone nucleus provides a versatile handle for further functionalization through cross-coupling reactions. Several methods have been developed to achieve this regioselective bromination.

One direct approach involves the electrophilic bromination of the isoquinoline ring. However, the regioselectivity of this reaction can be influenced by the reaction conditions and the existing substituents on the ring. For instance, the gas-phase bromination of quinoline (B57606) has been shown to yield different isomers depending on the temperature. nih.gov

More controlled and selective methods often involve the use of N-oxides or palladium catalysis. A notable method for the synthesis of 4-bromoisoquinolones involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides in the presence of a bromine source. wikipedia.org This method allows for the selective formation of 4-bromoisoquinolones under specific conditions. Another approach utilizes the reaction of 2-alkynylbenzaldoximes with bromine and carbon disulfide to produce 4-bromo-3-aryl(alkyl)isoquinolines. researchgate.net The bromination of quinolin-4-ol with phosphorus tribromide has also been reported as a method to generate 4-bromoquinoline. libretexts.org Furthermore, commercially available 4-bromoisoquinoline (B23445) serves as a key starting material for the synthesis of various C4-substituted derivatives. researchgate.net A Chinese patent describes a preparation method for 4-bromoisoquinolone and its derivatives, highlighting the industrial relevance of these compounds. youtube.com

Directed Methoxy Installation and Modification at the C-7 Position

The installation of a methoxy group at the C-7 position of the isoquinoline ring is a common feature in many biologically active natural products. This can be achieved by either starting with a precursor already containing the methoxy group or by functionalizing the C-7 position at a later stage.

Many synthetic strategies for isoquinolines and their derivatives begin with starting materials that already possess the desired methoxy substitution pattern on the benzene (B151609) ring. For example, the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride has been accomplished from 3,4-dimethoxyphenethylamine. arkat-usa.org Similarly, the synthesis of isoquinoline derivatives with methoxy substituents at various positions, including C-7, often utilizes appropriately substituted benzaldehyde or benzylamine (B48309) precursors in classical reactions like the Pomeranz-Fritsch or Bischler-Napieralski cyclizations. organic-chemistry.orgbiosynth.com

Chemical Reactivity Profiles of 4-Bromo-7-methoxyisoquinolin-1-ol

The chemical reactivity of 4-bromo-7-methoxyisoquinolin-1-ol is largely dictated by the presence of the bromine atom at the C-4 position and the isoquinolin-1-one core. The bromine atom serves as a key functional group for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of more complex molecular architectures.

The C-4 bromine atom is particularly amenable to transformations such as the Suzuki-Miyaura coupling , which allows for the formation of a carbon-carbon bond with boronic acids. organic-chemistry.orgnih.gov This reaction is a powerful tool for introducing aryl, heteroaryl, or vinyl groups at the C-4 position. Similarly, the Heck reaction provides a means to couple the 4-bromo-isoquinolinone with alkenes, leading to the formation of substituted olefins. nih.govwikipedia.org The Sonogashira coupling enables the introduction of alkyne moieties through reaction with terminal alkynes, a valuable transformation for the synthesis of extended π-systems. wikipedia.orgorganic-chemistry.org

Furthermore, the bromine atom can participate in Buchwald-Hartwig amination reactions, facilitating the formation of carbon-nitrogen bonds by coupling with various primary and secondary amines. wikipedia.orglibretexts.org This reaction is of significant importance in medicinal chemistry for the synthesis of amino-substituted isoquinolinones.

Transformations Involving the Bromine Substituent: Coupling and Substitution Reactions

The bromine atom at the C-4 position of the isoquinolinone core is a key functional handle for introducing molecular diversity through various cross-coupling and substitution reactions. Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds.

Research into related bromo-substituted heterocyclic systems, such as 6-bromoquinazoline (B49647) derivatives, demonstrates the utility of the bromine atom in synthetic transformations. nih.gov In these cases, the bromine is often displaced or involved in coupling reactions to append various side chains, which can significantly influence the molecule's biological activity. nih.gov For instance, Suzuki, Heck, and Sonogashira coupling reactions are commonly employed to introduce aryl, vinyl, and alkynyl groups, respectively. These reactions typically proceed under palladium catalysis with the appropriate ligand and base.

While specific examples for 4-bromo-7-methoxyisoquinolin-1-ol are not extensively detailed in the provided search results, the reactivity of the bromo-substituent can be inferred from the broader literature on bromo-N-heterocycles. The general scheme for such transformations is presented below.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | 4-Aryl/Heteroaryl-7-methoxyisoquinolin-1-ol |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | 4-Alkenyl-7-methoxyisoquinolin-1-ol |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | 4-Alkynyl-7-methoxyisoquinolin-1-ol |

These transformations are crucial for building more complex molecules from the 4-bromo-7-methoxyisoquinolin-1-ol scaffold. The electronic nature of the isoquinolinone ring system can influence the efficiency of these coupling reactions.

Reactions at the 1-Hydroxyl/1-Oxo Position and Tautomerism

The 4-bromo-7-methoxyisoquinolin-1-ol scaffold exists in a tautomeric equilibrium with its 4-bromo-7-methoxyisoquinolin-1(2H)-one form. The isoquinolinone tautomer is often the more stable and prevalent form. This tautomerism influences the reactivity at the 1-position.

The nitrogen atom in the isoquinolinone ring can undergo N-alkylation reactions. For example, in the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the nitrogen atom of the quinazolinone ring is part of the reaction with various alkyl halides. nih.gov A similar reactivity can be expected for 4-bromo-7-methoxyisoquinolin-1(2H)-one.

The oxygen atom at the C-1 position can undergo O-alkylation or conversion to a leaving group. For instance, treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can convert the 1-oxo group into a 1-chloro substituent. This 1-chloro-4-bromo-7-methoxyisoquinoline is then a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at this position.

Divergent and Convergent Synthetic Routes towards Complex 4-Bromo-7-methoxyisoquinolin-1-ol Derivatives

The synthesis of complex molecules based on the 4-bromo-7-methoxyisoquinolin-1-ol core can be approached through both divergent and convergent strategies.

Divergent Synthesis: A divergent approach starts with the pre-formed 4-bromo-7-methoxyisoquinolin-1-ol core, which is then elaborated through sequential reactions at its various functional groups. The synthesis of 4-bromoisoquinolone itself can be achieved through palladium-catalyzed cyclization of o-alkynylbenzyl azides. researchgate.netgoogle.com Once the core is synthesized, a divergent strategy would involve, for example:

A Suzuki coupling at the 4-position to introduce an aryl group.

N-alkylation at the isoquinolinone nitrogen.

Demethylation of the 7-methoxy group followed by etherification.

This approach allows for the rapid generation of a library of analogues from a common intermediate.

Convergent Synthesis: A convergent strategy involves the synthesis of different fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For the synthesis of complex tetrahydroisoquinoline derivatives, which are related to the isoquinolinone core, methods like the Petasis reaction and the Pomeranz-Fritsch-Bobbitt cyclization are employed. nih.govmdpi.com

For instance, a convergent synthesis of a complex derivative could involve the preparation of a substituted phenethylamine (B48288) precursor that already contains the desired complexity for the "southern" portion of the molecule. This precursor would then be cyclized to form the isoquinoline ring system.

Both strategies offer powerful tools for the synthesis of complex molecules derived from 4-bromo-7-methoxyisoquinolin-1-ol, with the choice of strategy depending on the specific synthetic target.

Structure Activity Relationship Sar and Structural Determinants of Biological Activity for Substituted Isoquinolin 1 Ol Derivatives

Positional and Electronic Effects of Halogenation (Bromine at C-4) on Bioactivity

The introduction of a halogen atom, such as bromine, at the C-4 position of the isoquinolin-1-ol scaffold can have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. While direct studies on 4-Bromo-7-methoxyisoquinolin-1-ol are limited, SAR studies on related halogenated isoquinolines and other heterocyclic systems provide valuable insights.

Halogenation, in general, can influence a molecule's lipophilicity, electronic distribution, and metabolic stability. A bromine atom at the C-4 position is expected to increase the lipophilicity of the isoquinolin-1-ol core, which may enhance its ability to cross biological membranes and access target sites. Electronically, bromine is an electron-withdrawing group via induction but can also act as a weak electron-donating group through resonance. This dual electronic nature can modulate the acidity of the N-H proton and the nucleophilicity of the isoquinoline (B145761) ring system, potentially influencing interactions with biological targets.

For instance, studies on 3-bromo isoquinoline derivatives have demonstrated that this substitution pattern can lead to noteworthy analgesic and anti-inflammatory activities jptcp.com. While the substitution is at a different position, this finding underscores the potential of bromine substitution to impart significant biological effects on the isoquinoline scaffold. The synthesis of 4-bromoisoquinolines has been a subject of interest, indicating the accessibility of this structural motif for further investigation and drug discovery endeavors. The presence of a bromine atom makes the molecule amenable to further functionalization through cross-coupling reactions, allowing for the generation of diverse analogs for SAR studies.

The precise impact of the C-4 bromine in 4-Bromo-7-methoxyisoquinolin-1-ol on a specific biological target would depend on the topology of the binding site. The bromine atom could participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Influence of Methoxy (B1213986) Group Substitution Patterns (at C-7) on Pharmacological Properties

The methoxy group is a common substituent in many biologically active natural products and synthetic compounds. Its presence at the C-7 position of the isoquinolin-1-ol ring is anticipated to significantly influence the pharmacological properties of the molecule through both steric and electronic effects.

Electronically, the methoxy group is an electron-donating group through resonance, which can increase the electron density of the aromatic ring system. This can modulate the reactivity of the molecule and its ability to interact with biological targets. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site.

Studies on related isoquinoline derivatives have highlighted the importance of methoxy groups at the C-6 and C-7 positions for various biological activities. For example, research on the relaxant effects of 4-benzyl isoquinolines on rat intestinal smooth muscle demonstrated the primordial role of C-6 and C-7 methoxy groups for binding to the isoquinoline-binding site nih.gov. This suggests that the 7-methoxy group in 4-Bromo-7-methoxyisoquinolin-1-ol could be a key determinant for its biological target recognition and pharmacological response.

Furthermore, in the context of tetrahydroisoquinoline derivatives, which share a similar core structure, the presence and position of methoxy groups have been shown to be critical for their antiproliferative and other biological activities nih.govnuph.edu.ua. The metabolic stability of the molecule can also be influenced by the methoxy group, as it can be a site for O-demethylation by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites.

The following table summarizes the influence of the methoxy group on the pharmacological properties of isoquinoline derivatives based on findings from related compounds.

| Property | Influence of Methoxy Group | Potential Implication for 4-Bromo-7-methoxyisoquinolin-1-ol |

| Target Binding | Can act as a hydrogen bond acceptor and increase electron density. | May enhance binding affinity to specific biological targets. |

| Pharmacological Activity | Crucial for activities such as smooth muscle relaxation and antiproliferative effects in related compounds. nih.govnih.gov | The 7-methoxy group is likely a key contributor to its overall bioactivity. |

| Metabolism | Can be a site for O-demethylation. | May influence the pharmacokinetic profile and duration of action. |

| Solubility | Can influence both aqueous and lipid solubility. | Affects absorption, distribution, and excretion properties. |

Importance of the Isoquinolinone Core and C-1 Functionality for Target Interaction

The isoquinolin-1-ol core exists in tautomeric equilibrium with its isoquinolin-1(2H)-one form. This keto-enol tautomerism is a critical feature that can significantly influence the molecule's chemical reactivity and its interactions with biological macromolecules rsc.orgresearchgate.netwisdomlib.orgmasterorganicchemistry.com.

The isoquinolinone core itself is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple, unrelated biological targets. This versatility is attributed to its rigid, planar structure and the presence of both hydrogen bond donor (N-H in the keto form) and acceptor (C=O in the keto form, N and O in the enol form) functionalities.

The C-1 functionality, being either a hydroxyl group (enol form) or a carbonyl group (keto form), plays a pivotal role in target interaction. The carbonyl oxygen of the isoquinolinone form is a strong hydrogen bond acceptor, which can form key interactions with hydrogen bond donors in a protein's active site. Conversely, the hydroxyl group of the isoquinolin-1-ol form can act as both a hydrogen bond donor and acceptor. The specific tautomeric form that predominates in a biological environment and binds to a target will depend on the microenvironment of the binding site and the relative stability of the tautomers.

The ability of the isoquinolinone core to engage in various non-covalent interactions is fundamental to its biological activity. These interactions can include:

Hydrogen Bonding: The N-H and C=O groups of the lactam moiety are prime sites for hydrogen bonding.

π-π Stacking: The aromatic nature of the isoquinoline ring allows for stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein.

Hydrophobic Interactions: The non-polar regions of the isoquinoline core can engage in hydrophobic interactions with corresponding pockets in the target protein.

The specific biological activity of a substituted isoquinolin-1-ol derivative is therefore determined by how the substituents on the core modulate these fundamental interactions.

Conformational Analysis and its Implications for SAR

For 4-Bromo-7-methoxyisoquinolin-1-ol, the key conformational flexibility would arise from the rotation of the methoxy group at the C-7 position. The orientation of the methyl group of the methoxy substituent relative to the isoquinoline ring can be described by a dihedral angle. Different rotational conformers (rotamers) will have different energies, and the lowest energy conformation is the one that is most likely to be populated.

The preferred conformation of the methoxy group can be influenced by steric and electronic interactions with the adjacent atoms on the isoquinoline ring. This preferred conformation can, in turn, affect how the molecule fits into a biological target's binding site. A favorable conformation would present the key interacting groups (e.g., the methoxy oxygen, the bromine atom, and the C-1 hydroxyl/carbonyl group) in the optimal orientation for binding.

Computational modeling techniques can be employed to predict the low-energy conformations of 4-Bromo-7-methoxyisoquinolin-1-ol. These models can provide valuable insights into the three-dimensional shape of the molecule and help to rationalize its structure-activity relationships. Understanding the preferred conformation is crucial for designing new analogs with improved potency and selectivity, as it allows for the optimization of the molecule's shape to better complement the target's binding site. The rigidity of the core isoquinoline scaffold, combined with the limited conformational freedom of its substituents, makes this class of compounds attractive for rational drug design.

Computational Chemistry and Molecular Modeling Studies of 4 Bromo 7 Methoxyisoquinolin 1 Ol and Isoquinoline Analogues

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules like 4-Bromo-7-methoxyisoquinolin-1-ol. figshare.comresearchgate.net These methods allow for the detailed analysis of electronic structure, which in turn governs the molecule's reactivity and potential biological activity.

Studies on isoquinoline (B145761) and its derivatives have utilized DFT to elucidate various molecular properties. For instance, the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the molecule's reactivity. arabjchem.org The energy gap between HOMO and LUMO is an indicator of chemical stability; a larger gap suggests higher stability. figshare.com For isoquinoline, the calculated HOMO-LUMO gap is 3.78 eV, indicating a stable structure. figshare.com

The distribution of electron density within the molecule, often visualized through molecular electrostatic potential (MEP) maps, reveals regions that are prone to electrophilic or nucleophilic attack. These maps are invaluable for predicting how a molecule will interact with other molecules, including biological targets. arabjchem.org Furthermore, DFT calculations can be used to determine various global and local reactivity descriptors, such as electronegativity, hardness, and Fukui functions, which offer a more quantitative measure of reactivity at different atomic sites. researchgate.net

In the case of substituted isoquinolines like 4-Bromo-7-methoxyisoquinolin-1-ol, the positions of the bromo and methoxy (B1213986) groups, along with the hydroxyl group at the 1-position, significantly influence the electronic distribution and reactivity of the entire molecule. The electron-withdrawing nature of the bromine atom and the electron-donating effect of the methoxy group create a unique electronic landscape that can be precisely mapped using quantum chemical methods. These computational insights are critical for understanding structure-activity relationships (SARs) and for designing new analogues with tailored electronic properties. japsonline.com

Table 1: Calculated Electronic Properties of Isoquinoline

| Property | Value | Reference |

| Dipole Moment | 2.004 D | figshare.com |

| HOMO Energy | -5.581 eV | figshare.com |

| LUMO Energy | 1.801 eV | figshare.com |

| HOMO-LUMO Gap | 3.78 eV | figshare.com |

| Chemical Hardness | 0.529 | figshare.com |

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to study the dynamic behavior of molecules and their binding interactions with biological targets, such as proteins and nucleic acids. researchgate.net These methods are instrumental in drug discovery, providing a virtual means to screen potential drug candidates and to understand the molecular basis of their activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For isoquinoline derivatives, docking studies have been employed to investigate their interactions with various targets, including enzymes and receptors implicated in diseases like cancer and malaria. japsonline.comresearchgate.net The process involves placing the ligand in the binding site of the target and evaluating the binding affinity based on a scoring function. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. nih.gov

Following docking, MD simulations can be performed to study the dynamic stability of the ligand-receptor complex over time. youtube.com MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the target. osti.gov These simulations can reveal conformational changes that occur upon ligand binding and provide a more accurate estimation of the binding free energy. nih.gov For instance, MD simulations of quinoline (B57606) derivatives have been used to assess the stability of their interactions with DNA, a key target for many anticancer agents. arabjchem.org

In the context of 4-Bromo-7-methoxyisoquinolin-1-ol, docking and MD simulations could be used to predict its binding mode and affinity to various potential targets. The bromine atom, for example, could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methoxy and hydroxyl groups can act as hydrogen bond donors or acceptors, further anchoring the molecule in the binding pocket of a target.

Table 2: Key Concepts in Molecular Docking and Dynamics

| Term | Description | Relevance to Drug Design |

| Docking Score | A numerical value that estimates the binding affinity between a ligand and a receptor. | Helps to rank and prioritize potential drug candidates. |

| Binding Pose | The predicted orientation and conformation of a ligand within the receptor's binding site. | Provides insights into the specific interactions that stabilize the complex. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used in MD simulations to assess the stability of a ligand's binding pose over time. |

| Binding Free Energy | The overall energy change upon the formation of a ligand-receptor complex. | A more accurate measure of binding affinity that can be calculated from MD simulations. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a crucial ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. fiveable.me A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are common to a set of active compounds. nih.gov

The development of a pharmacophore model typically involves aligning a series of active molecules and extracting their common chemical features. nih.gov This model can then be used as a 3D query to search large chemical databases for novel compounds that possess the same pharmacophoric features, a process known as virtual screening. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

For isoquinoline analogues, pharmacophore models have been successfully developed to identify new inhibitors for various targets. nih.gov These models can help in understanding the structure-activity relationships within a series of compounds and guide the design of new molecules with improved potency and selectivity. sapub.org For example, a pharmacophore model for a series of isoquinoline derivatives might highlight the importance of a hydrogen bond acceptor at a specific position and a hydrophobic group at another for optimal activity.

Virtual screening based on a pharmacophore model derived from 4-Bromo-7-methoxyisoquinolin-1-ol or its analogues could lead to the discovery of new chemical scaffolds with similar biological activities. The model would capture the spatial arrangement of the key features of the bromo, methoxy, and hydroxyl groups, allowing for the identification of structurally diverse molecules that can mimic these interactions.

Table 3: Common Pharmacophoric Features

| Feature | Description | Example in 4-Bromo-7-methoxyisoquinolin-1-ol |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The oxygen atom of the methoxy group and the nitrogen atom in the isoquinoline ring. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The hydroxyl group at the 1-position. |

| Hydrophobic (HY) | A nonpolar region of the molecule. | The benzene (B151609) ring of the isoquinoline core. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The isoquinoline ring system. |

| Halogen Bond Donor | A halogen atom that can act as an electrophilic region. | The bromine atom at the 4-position. |

Mass Spectrometry Fragmentation Pathway Analysis Supported by Computational Methods

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. When coupled with computational methods, MS can offer detailed insights into the fragmentation pathways of molecules, which is crucial for their structural elucidation. nih.gov

In tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to generate a fragmentation pattern that is characteristic of the precursor molecule's structure. researchgate.net However, interpreting these fragmentation patterns can be complex.

Computational chemistry, particularly DFT, can be used to predict the most likely fragmentation pathways and to calculate the theoretical masses of the resulting fragments. nih.gov This information can then be compared with the experimental MS/MS data to confirm the proposed fragmentation mechanisms. For example, computational studies have been used to elucidate the fragmentation behaviors of various isoquinoline alkaloids, identifying characteristic losses of small molecules like methanol (B129727) (CH₃OH) or carbon monoxide (CO) depending on the substitution pattern. researchgate.netexlibrisgroup.com

For 4-Bromo-7-methoxyisoquinolin-1-ol, a detailed fragmentation analysis would likely reveal the loss of a methyl radical (•CH₃) from the methoxy group, the loss of a bromine radical (•Br), and potentially the cleavage of the isoquinoline ring system. Computational modeling could help to predict the relative ease of these fragmentation processes and the structures of the resulting fragment ions, aiding in the unambiguous identification of this compound and its metabolites in complex mixtures.

Table 4: Predicted Fragmentation Patterns for Isoquinoline Derivatives

| Precursor Ion Feature | Characteristic Fragment Ion/Neutral Loss | Computational Support | Reference |

| Vicinal methoxy and hydroxy groups | Loss of methanol (CH₃OH) | Mechanism elucidated by computational chemistry | researchgate.net |

| Quaternary N-methyl group | Loss of a methyl radical (•CH₃) | Mechanism elucidated by computational chemistry | researchgate.net |

| p-π conjugated system | Suppression of [M-NHR₁R₂]⁺ fragment ion | Explained by the stability of the conjugated system | nih.gov |

Future Directions and Research Perspectives on 4 Bromo 7 Methoxyisoquinolin 1 Ol

Rational Design and Synthesis of Advanced Isoquinolinone Derivatives

The development of advanced isoquinolinone derivatives hinges on rational design strategies that aim to optimize potency, selectivity, and pharmacokinetic properties. A key approach is the detailed exploration of structure-activity relationships (SAR), which investigates how specific structural modifications influence biological activity. For instance, studies on 3-arylisoquinolinones have revealed that the position of substituents on the aryl ring can dramatically alter their antiproliferative mechanism of action. nih.govacs.org Moving a substituent from the 'para' to the 'meta' position on the 3-aryl ring was shown to significantly enhance microtubule-destabilizing activity. nih.govacs.org

Fragment-based drug discovery (FBDD) offers another powerful strategy for designing novel isoquinolinone-based inhibitors. researchoutreach.org This method involves screening smaller, structurally simpler fragments to identify those that bind to a biological target. These "hit" fragments can then be grown or merged to create more potent and complex lead compounds. For example, by merging isoquinoline (B145761) derivatives substituted at different positions (e.g., merging a 5-substituted and a 7-substituted derivative), researchers have generated highly potent kinase inhibitors with nanomolar efficacy. researchoutreach.org

Bioisosteric replacement is a further technique used to improve the properties of a lead compound. This involves substituting a part of the molecule with a chemically different group that retains similar physical or chemical properties, potentially enhancing target binding, improving metabolic stability, or reducing off-target effects. In one study, replacing a quinoline (B57606) moiety with an isoquinoline ring in a series of kinase inhibitors led to a significant improvement in selectivity for the HER2 kinase over EGFR, a critical goal in developing targeted cancer therapies. nih.gov These rational design principles are crucial for transforming the 4-Bromo-7-methoxyisoquinolin-1-ol scaffold into next-generation therapeutic candidates.

Exploration of Novel Biological Targets and Therapeutic Applications

While isoquinolinone derivatives are well-known for their potential as anticancer agents, ongoing research continues to uncover novel biological targets and expand their therapeutic applications. acs.org A primary area of focus remains the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Derivatives have been developed as potent inhibitors of various kinases, including Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), which are established therapeutic targets. nih.govfrontiersin.orgmdpi.com

Beyond well-established kinases, research is identifying entirely new targets for this class of compounds.

Table 1: Emerging Biological Targets for Isoquinolinone Derivatives

| Biological Target | Therapeutic Area | Derivative Class | Research Finding | Citation |

|---|---|---|---|---|

| Tubulin | Cancer | 3-Arylisoquinolinones | Binds to the colchicine-binding pocket, disrupting microtubule dynamics and inhibiting cell division. | nih.govacs.org |

| Tyrosyl-DNA Phosphodiesterase II (TDP2) | Cancer (Chemosensitization) | Isoquinoline-1,3-diones | Selectively inhibits TDP2, an enzyme that repairs DNA damage caused by topoisomerase II poisons, potentially enhancing the efficacy of these anticancer drugs. | nih.gov |

| Inhibitor of Apoptosis Proteins (IAPs) | Cancer | Substituted Isoquinolines | Can reduce the protein levels of XIAP, cIAP-1, and survivin, promoting apoptosis in cancer cells. | nih.gov |

| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Neurodegenerative Disease | Pyrrolo[2,1-a]isoquinolinones | Designed derivatives show strong inhibitory activity against both enzymes, which are targets in Alzheimer's disease treatment. | rsc.org |

The ability of isoquinolinones to interact with such a diverse range of targets underscores their versatility. For example, certain 3-arylisoquinolinones have been identified as microtubule-targeting agents that bind to the colchicine (B1669291) site on tubulin, leading to cell cycle arrest and apoptosis. nih.govacs.org Other derivatives, such as isoquinoline-1,3-diones, have been discovered as selective inhibitors of Tyrosyl-DNA Phosphodiesterase II (TDP2), an enzyme involved in DNA repair, suggesting their use as adjuvants to enhance the effectiveness of certain chemotherapies. nih.gov Furthermore, researchers have synthesized isoquinoline derivatives that inhibit Inhibitor of Apoptosis Proteins (IAPs), making cancer cells more susceptible to programmed cell death. nih.gov This expanding list of targets suggests that the 4-Bromo-7-methoxyisoquinolin-1-ol scaffold could be adapted for conditions beyond cancer, including inflammatory disorders and neurodegenerative diseases. nih.govrsc.org

Development of Sustainable and Efficient Synthetic Methodologies

The advancement of isoquinolinone-based drug discovery is intrinsically linked to the development of efficient and sustainable methods for their synthesis. rsc.org Traditional methods for constructing the isoquinoline core often require harsh conditions, such as high temperatures or the use of strong acids. nih.gov Modern synthetic chemistry is moving towards more environmentally benign processes that are both atom-economical and energy-efficient. researchgate.netresearchgate.net

Transition-metal catalysis has revolutionized the synthesis of isoquinolines and isoquinolinones. researchgate.net Catalysts based on palladium, rhodium, iridium, and copper enable the construction of the isoquinoline ring system under milder conditions and with greater functional group tolerance. nih.govorganic-chemistry.org For instance, palladium-catalyzed reactions have been developed to selectively produce 4-bromoisoquinolines or 4-bromoisoquinolinones from the same starting material (2-alkynyl benzyl (B1604629) azides) simply by changing the additives. researchgate.netgoogle.com

Synergistic Approaches Combining Experimental and Computational Research

The integration of computational modeling with experimental research has become a cornerstone of modern drug discovery, enabling a more rapid and insightful development process. frontiersin.org This synergistic approach is particularly valuable in the design and optimization of isoquinolinone-based inhibitors.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand, such as an isoquinolinone derivative, binds to its protein target. nih.govrsc.org For example, after experimental results suggested that a meta-substituted 3-arylisoquinolinone could mimic the drug colchicine, computational docking and MD simulations were used to confirm that the compound could indeed bind favorably within the colchicine-binding pocket of tubulin. acs.org These simulations provided a detailed, atom-level understanding of the interaction, which helped explain the compound's potent biological activity. nih.gov

This synergy works in both directions. Experimental high-throughput screening can identify initial "hit" compounds, which are then studied computationally to understand their mechanism and guide the synthesis of more potent analogues. frontiersin.orgnih.gov Conversely, in silico (computational) screening of large virtual libraries can identify promising candidates for synthesis and experimental testing. frontiersin.org This iterative cycle of design, synthesis, testing, and computational analysis accelerates the optimization process, saving both time and resources. By combining experimental SAR data with computational modeling, researchers can build robust models that explain how structural changes affect binding affinity and biological function, paving the way for the intelligent design of advanced derivatives of 4-Bromo-7-methoxyisoquinolin-1-ol for a variety of therapeutic targets. rsc.org

Q & A

Q. What are the recommended synthetic routes for 4-bromo-7-methoxyisoquinolin-1-ol, and how can reaction conditions be optimized?

A viable approach involves adapting methodologies from analogous isoquinoline derivatives. For example, bromination at specific positions in methoxy-substituted isoquinolines can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (e.g., 0–25°C) . Optimization may include solvent selection (e.g., acetonitrile for solubility and inertness), stoichiometric adjustments of reagents (e.g., NaHCO₃ as a base), and reaction time monitoring via TLC or HPLC. Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography using silica gel .

Q. What spectroscopic techniques are critical for characterizing 4-bromo-7-methoxyisoquinolin-1-ol, and how should data inconsistencies be resolved?

Key techniques include:

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns and chemical shifts (e.g., methoxy groups typically resonate at δ 3.8–4.0 ppm).

- Mass Spectrometry (HRMS) : Verify molecular weight (254.08 g/mol) and isotopic patterns for bromine (1:1 ratio for M⁺ and M+2 peaks) .

- FTIR : Identify hydroxyl (broad ~3200 cm⁻¹) and methoxy (strong ~1250 cm⁻¹) stretches.

If data conflicts (e.g., unexpected splitting in NMR), cross-validate with alternative methods (e.g., 2D NMR like HSQC or COSY) or computational modeling (DFT-based chemical shift predictions) .

Q. How should researchers assess the stability of 4-bromo-7-methoxyisoquinolin-1-ol under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to:

- Temperature : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months, monitoring degradation via HPLC.

- Light Sensitivity : Compare samples stored in amber vs. clear vials under UV/visible light.

- Humidity : Use desiccators with controlled humidity (e.g., 40%, 75% RH) and track hygroscopicity via Karl Fischer titration. Document degradation products using LC-MS .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 4-bromo-7-methoxyisoquinolin-1-ol in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for Suzuki-Miyaura couplings. Key parameters:

- Electrophilicity : Calculate Fukui indices to identify reactive sites (e.g., bromine vs. hydroxyl groups).

- Steric Effects : Analyze spatial hindrance using molecular dynamics simulations.

Validate predictions experimentally by screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. CsF) .

Q. What strategies resolve contradictions in biological activity data for 4-bromo-7-methoxyisoquinolin-1-ol across different assays?

- Assay Reproducibility : Standardize protocols (e.g., cell line passage number, serum batch) to minimize variability.

- Metabolite Interference : Use LC-MS to detect in situ degradation or metabolite formation during assays.

- Target Specificity : Employ CRISPR knockouts or isoform-selective inhibitors to confirm off-target effects. Cross-reference with structural analogs (e.g., 6-methoxy derivatives) to isolate substituent-specific activity .

Q. How can isotopic labeling (e.g., ²H, ¹³C) of 4-bromo-7-methoxyisoquinolin-1-ol enhance pharmacokinetic studies?

- Synthesis : Introduce deuterium at the methoxy group via H/D exchange using D₂O and acid catalysis.

- Tracing : Use ¹³C-labeled compounds in mass spectrometry to track metabolic pathways (e.g., hepatic vs. renal clearance).

- Data Interpretation : Quantify isotopic enrichment ratios to distinguish parent compound from metabolites .

Methodological Best Practices

Q. What statistical frameworks are appropriate for dose-response studies involving 4-bromo-7-methoxyisoquinolin-1-ol?

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., IC₅₀ calculations) using software like GraphPad Prism.

- Outlier Handling : Apply Grubbs’ test or robust regression (e.g., Huber loss) to mitigate skewed results.

- Reproducibility : Report 95% confidence intervals and effect sizes (Cohen’s d) for biological replicates .

Q. How should researchers design controls to account for solvent effects in solubility assays?

- Negative Controls : Use vehicle-only solutions (e.g., DMSO, ethanol) at matched concentrations.

- Positive Controls : Include structurally similar compounds with known solubility profiles.

- Orthogonal Validation : Compare spectrophotometric (e.g., UV-Vis) and gravimetric measurements to confirm accuracy .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.